molecular formula C11H8F3IN2 B1444097 4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole CAS No. 1485523-65-6

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole

Cat. No.: B1444097
CAS No.: 1485523-65-6
M. Wt: 352.09 g/mol
InChI Key: CSJLTYRZNWDKBH-UHFFFAOYSA-N
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Description

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzyl bromide and 4-trifluoromethylbenzyl bromide.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution Reactions: The iodine and trifluoromethyl groups are introduced through substitution reactions using reagents like iodine monochloride (ICl) and trifluoromethyl iodide (CF3I).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including 4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole, exhibit significant anti-inflammatory properties. A study highlighted the potential of pyrazole-based compounds in treating inflammation-related disorders by acting on various inflammatory pathways. Specifically, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Table 1: Summary of Anti-inflammatory Studies

CompoundActivityReference
This compoundInhibits cytokine production
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideCB1 receptor antagonist

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of pyrazoles can act as potent growth inhibitors against various Gram-positive bacteria, including Staphylococcus aureus. The low minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, making these compounds potential candidates for developing new antibiotics .

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismMIC (µg/ml)Reference
This compoundStaphylococcus aureus< 0.78
Hydrazone derivativesAcinetobacter baumannii< 0.78

Cannabinoid Receptor Modulation

A significant area of research involves the interaction of pyrazole derivatives with cannabinoid receptors, particularly the CB1 receptor. The compound this compound may function as a selective antagonist for these receptors, which are implicated in various physiological processes and therapeutic applications. The structural modifications in pyrazoles can enhance their binding affinity and selectivity towards cannabinoid receptors, leading to potential therapeutic applications in treating conditions such as obesity and addiction .

Table 3: Cannabinoid Receptor Interaction

CompoundReceptor TypeBinding AffinityReference
This compoundCB1 receptorHigh

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the pyrazole ring. The presence of iodine and trifluoromethyl groups can significantly influence the pharmacokinetic properties and biological activity of the molecule.

Table 4: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionIodine source
Step 2CondensationTrifluoromethyl benzyl bromide

Mechanism of Action

The mechanism of action of 4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar structure but with a methyl group instead of a benzyl group.

    1-Iodo-4-(trifluoromethyl)benzene: Lacks the pyrazole ring but contains the iodine and trifluoromethyl groups.

    4-Iodo-1-(4-iodophenyl)-1H-pyrazole: Contains an additional iodine atom on the benzyl group.

Uniqueness

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, iodine atom, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3I N2. The presence of the iodine atom and the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight320.09 g/mol
IUPAC NameThis compound
CAS Number1485523-65-6
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antibacterial activity .

Anticancer Properties

Research on pyrazole derivatives has highlighted their potential as anticancer agents. A study focused on a series of pyrazole compounds found that specific derivatives exhibited strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 5 to 15 µM . The mechanism of action is thought to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It can bind to receptors that modulate inflammatory responses or cell proliferation pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives may influence ROS levels, contributing to their anticancer effects.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Antibacterial Study : A recent study tested a series of pyrazole compounds against MRSA strains, revealing that some derivatives had MIC values as low as 0.78 µg/mL . This suggests a promising avenue for developing new antibiotics.
  • Cancer Research : In vitro assays conducted on MCF-7 cells demonstrated that certain pyrazoles induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
  • Inflammation Model : In an animal model of acute inflammation, a pyrazole derivative was shown to significantly reduce edema formation compared to control groups, indicating its potential use in treating inflammatory conditions .

Properties

IUPAC Name

4-iodo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3IN2/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLTYRZNWDKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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